trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

Organic Synthesis Chiral Building Blocks β-Lactam Chemistry

trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester (CAS 126474-24-6) is a chiral, non-proteinogenic cyclic β-amino acid building block characterized by a rigid cyclohexene framework with a trans-configured 1,2-relationship between the amino and carboxylate moieties. This structural motif provides conformational constraint and a defined three-dimensional vector for molecular design, making it a valued intermediate for the synthesis of peptidomimetics, foldamers, and bioactive small molecules.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 126474-24-6
Cat. No. B185423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester
CAS126474-24-6
Synonymstrans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC=CCC1N
InChIInChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8-/m1/s1
InChIKeyPTXUIEXYXGXMEU-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-6-Amino-cyclohex-3-enecarboxylic Acid Ethyl Ester (CAS 126474-24-6): A Stereochemically Defined Cyclic β-Amino Acid Scaffold for Research and Development Procurement


trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester (CAS 126474-24-6) is a chiral, non-proteinogenic cyclic β-amino acid building block characterized by a rigid cyclohexene framework with a trans-configured 1,2-relationship between the amino and carboxylate moieties [1]. This structural motif provides conformational constraint and a defined three-dimensional vector for molecular design, making it a valued intermediate for the synthesis of peptidomimetics, foldamers, and bioactive small molecules . Commercial availability with verified stereochemical purity is critical for reproducible research outcomes, particularly in projects where the trans stereochemistry dictates the intended molecular geometry and function.

Sourcing trans-6-Amino-cyclohex-3-enecarboxylic Acid Ethyl Ester: The Risk of Unverified Stereochemistry in Procurement


The functional utility of trans-6-amino-cyclohex-3-enecarboxylic acid ethyl ester is fundamentally tied to its specific (1R,6R)-trans stereochemistry [1]. Generic substitution with its cis-diastereomer (CAS 57266-62-3), which has a distinct spatial arrangement of functional groups, or other cyclohexene amino ester analogs, introduces significant risk of experimental failure in stereospecific applications such as asymmetric catalysis, chiral ligand synthesis, or the construction of foldamers where molecular shape dictates function . Furthermore, sourcing material of undefined or unverified stereoisomeric purity can confound structure-activity relationship (SAR) studies and render synthetic routes irreproducible. Therefore, procurement must prioritize vendors that explicitly verify the trans stereochemistry and provide documented enantiomeric or diastereomeric purity .

Comparative Evidence for trans-6-Amino-cyclohex-3-enecarboxylic Acid Ethyl Ester: Differentiated Procurement Based on Stereochemistry and Purity


Diastereomeric Purity: Trans vs. Cis Selectivity in β-Lactam Derived Synthesis

A stereocontrolled synthesis from bicyclic β-lactam regioisomers yields distinct cis- or trans-2-aminocyclohexenecarboxylate products. While the published study does not report isolated yields for each diastereomer, it establishes the methodology for generating either the cis or trans scaffold with high stereoselectivity. The synthetic utility of trans-6-amino-cyclohex-3-enecarboxylic acid ethyl ester as a starting material for further functionalization to acyclic β2,3-amino acid derivatives is demonstrated . Procurement of the trans-isomer ensures the intended stereochemistry for subsequent stereospecific transformations, avoiding the need for costly and time-consuming chiral separation steps.

Organic Synthesis Chiral Building Blocks β-Lactam Chemistry

Stereochemical Fidelity in the Synthesis of Fluorinated Analogs

The trans-configured ethyl trans-2-aminocyclohex-4-enecarboxylate is a key starting material for regio- and stereoselective synthesis of fluorinated β-aminocyclohexanecarboxylate derivatives. The synthesis proceeds through an iodooxazine intermediate, where the initial trans stereochemistry of the starting material is preserved and directs the stereochemical outcome of the subsequent fluorination steps [1]. The analogous cis-isomer, while also used in this methodology, would lead to a different set of fluorinated diastereomers. While the yield of the trans-derived fluorinated product is not quantified in the abstract, the method demonstrates the critical role of the starting material's stereochemistry in accessing specific fluorinated scaffolds.

Medicinal Chemistry Fluorine Chemistry Stereoselective Synthesis

Purity Profile: Commercial Availability of 98% Diastereomerically Pure trans-6-Amino-cyclohex-3-enecarboxylic Acid Ethyl Ester

Commercial vendors supply trans-6-amino-cyclohex-3-enecarboxylic acid ethyl ester at a certified purity of 98% . This specification is crucial for minimizing impurities that could interfere with downstream reactions, particularly in sensitive applications such as medicinal chemistry or materials science. While purity data for the cis isomer is not provided for direct comparison, the availability of a 98% pure trans isomer is a key differentiator for researchers who require high-purity starting materials for reproducible and scalable synthesis.

Chemical Sourcing Chiral Purity Research Reagents

Procurement-Guided Applications: Where trans-6-Amino-cyclohex-3-enecarboxylic Acid Ethyl Ester Provides a Differentiated Advantage


Stereoselective Synthesis of Acyclic β2,3-Amino Acid Derivatives

This compound is ideally suited as a starting material for the stereocontrolled synthesis of functionalized acyclic β2,3-amino acid derivatives. Its trans stereochemistry is a prerequisite for the oxidative ring cleavage and subsequent functionalization to yield specific diastereomers of these valuable building blocks, as demonstrated in the literature . For projects focused on developing novel peptidomimetics, the stereochemical integrity of the starting material is non-negotiable for achieving the desired biological activity.

Synthesis of Stereochemically Defined Fluorinated Cyclohexane Scaffolds

Research groups focused on incorporating fluorine into cyclic β-amino acid frameworks can leverage this trans-amino ester for regio- and stereoselective fluorination reactions. The literature confirms that the trans configuration is retained and directs the stereochemical outcome during iodooxazine formation and subsequent transformations, enabling access to a specific set of fluorinated derivatives [1]. This is particularly relevant in medicinal chemistry where fluorination is used to modulate metabolic stability and binding affinity.

Construction of Chiral Building Blocks for Foldamer and Peptidomimetic Research

The rigid cyclohexene core and defined trans-1,2-stereochemistry make this ethyl ester a privileged scaffold for constructing conformationally constrained foldamers and peptidomimetics. The presence of orthogonal amine and ester functionalities allows for selective derivatization to build oligomers with predictable secondary structures . Sourcing the specific trans isomer is critical to ensure the intended three-dimensional architecture of the final macromolecule, as the cis isomer would produce a different foldamer shape.

Enantioselective Catalysis and Chiral Ligand Design

The compound's well-defined stereochemistry and bifunctional nature (amine and ester) make it a useful precursor for designing chiral ligands or organocatalysts. Researchers can functionalize the amine or reduce the ester to an alcohol, creating a library of chiral scaffolds for asymmetric synthesis. The availability of the compound in 98% purity is essential for minimizing background reactivity and ensuring that the observed enantioselectivity originates from the designed catalyst rather than from impurities.

Quote Request

Request a Quote for trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.